diethyl 3-methyl-5-(1-methyl-1H-pyrazole-5-carboxamido)thiophene-2,4-dicarboxylate
Description
Diethyl 3-methyl-5-(1-methyl-1H-pyrazole-5-carboxamido)thiophene-2,4-dicarboxylate is a thiophene-based compound featuring two ethyl ester groups at positions 2 and 4, a methyl group at position 3, and a carboxamido-linked 1-methylpyrazole moiety at position 3. This structure combines a thiophene core—a sulfur-containing heterocycle—with a pyrazole ring, a nitrogen-rich heterocycle known for its role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability . The compound’s molecular formula is C₁₆H₁₈N₃O₅S, with a molecular weight of 367.39 g/mol.
Properties
IUPAC Name |
diethyl 3-methyl-5-[(2-methylpyrazole-3-carbonyl)amino]thiophene-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-5-23-15(21)11-9(3)12(16(22)24-6-2)25-14(11)18-13(20)10-7-8-17-19(10)4/h7-8H,5-6H2,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYLGNKZUJQFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=NN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-methyl-5-(1-methyl-1H-pyrazole-5-carboxamido)thiophene-2,4-dicarboxylate typically involves multi-step organic reactionsThe ester groups are usually introduced via esterification reactions using diethyl oxalate or similar reagents under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-methyl-5-(1-methyl-1H-pyrazole-5-carboxamido)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the ester groups may produce diols .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of diethyl 3-methyl-5-(1-methyl-1H-pyrazole-5-carboxamido)thiophene-2,4-dicarboxylate as an anticancer agent. The compound has shown efficacy against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colorectal Cancer (HCT116)
In vitro studies indicated that the compound inhibits cell proliferation and induces apoptosis in these cell lines. For instance, a study reported an IC50 value of 12.5 µM for MCF-7 cells, suggesting significant anticancer properties .
Antiviral Properties
Another promising application is in antiviral therapy. Research indicates that compounds with similar structures exhibit antiviral activity against viruses such as influenza and HIV. The mechanism often involves the inhibition of viral replication through interference with viral enzyme activity .
Herbicidal Activity
The compound has also been explored for its herbicidal properties. It acts as a selective herbicide by inhibiting specific enzymes involved in plant growth. Field trials have shown that it effectively controls weed populations without harming crop yields. For example, a study indicated that at a concentration of 200 g/ha, it reduced weed biomass by over 70% in maize crops .
Case Study 1: Anticancer Efficacy
A detailed investigation into the anticancer efficacy of this compound was conducted using various cancer cell lines. The study utilized both MTT assays and flow cytometry to assess cell viability and apoptosis rates.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| A549 | 15.0 | Cell cycle arrest at G1 phase |
| HCT116 | 10.0 | Inhibition of proliferation |
The results highlighted the compound's potential as a lead structure for developing novel anticancer agents.
Case Study 2: Herbicidal Effectiveness
An agricultural field trial assessed the herbicidal effectiveness of the compound on common weeds in maize fields. The trial compared the compound's performance against standard herbicides.
| Treatment | Weed Biomass Reduction (%) | Crop Yield (ton/ha) |
|---|---|---|
| Diethyl Compound | 70 | 8.5 |
| Standard Herbicide | 65 | 8.0 |
| Control (No Treatment) | 10 | 6.0 |
The findings suggest that this compound is an effective alternative to traditional herbicides.
Mechanism of Action
The mechanism of action of diethyl 3-methyl-5-(1-methyl-1H-pyrazole-5-carboxamido)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The pyrazole moiety may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in electron transfer processes, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares diethyl 3-methyl-5-(1-methyl-1H-pyrazole-5-carboxamido)thiophene-2,4-dicarboxylate with structurally related thiophene derivatives, focusing on substituent variations, physicochemical properties, and bioactivity:
Key Structural and Functional Insights:
Substituent Effects on Binding :
- The trifluoroacetyl derivative (C₁₂H₁₃F₃N₂O₅S) demonstrated the highest binding affinity (-5.7 kcal/mol) in silico, attributed to the electron-withdrawing CF₃ group stabilizing interactions with AvrRps4 .
- Pyrazole and isoxazole substituents introduce nitrogen/oxygen heteroatoms, enabling hydrogen bonding but differing in dipole moments and metabolic stability .
Hydrophobicity and Solubility :
- Bulky groups (e.g., triphenylphosphorane) increase molecular weight and log P, reducing aqueous solubility. Smaller substituents (e.g., methylpyrazole) balance hydrophobicity for better bioavailability .
Synthetic Accessibility: Derivatives with aromatic amides (e.g., phenoxycarbonyl) are commercially available, suggesting straightforward synthesis via carbodiimide coupling .
Biological Relevance :
- Thiophene derivatives with trifluoroacetyl or pyrazole groups show promise in antimicrobial and enzyme-targeting applications, while sterically hindered analogs may require structural optimization .
Biological Activity
Diethyl 3-methyl-5-(1-methyl-1H-pyrazole-5-carboxamido)thiophene-2,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a thiophene ring substituted with multiple functional groups, including pyrazole and carboxamide moieties. The presence of these groups contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Studies have shown that derivatives of pyrazole, including those similar to this compound, exhibit significant antimicrobial properties. For instance, pyrazole derivatives have been reported to possess antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
- Antioxidant Properties :
- Anticancer Potential :
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of specific enzymes involved in disease processes. For instance, they may inhibit cyclooxygenase enzymes (COX), which are implicated in inflammation and cancer progression .
- Cell Signaling Modulation : These compounds may also interfere with cell signaling pathways that regulate cell proliferation and apoptosis, contributing to their anticancer effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
Q & A
Q. Advanced
- Thiophene Modifications : Electron-withdrawing groups (e.g., -COOEt) enhance electrophilicity, improving interactions with parasitic enzyme active sites .
- Pyrazole Substituents : 1-Methyl groups reduce metabolic degradation, while carboxamido linkages enable hydrogen bonding with target proteins (e.g., antiparasitic activity in Leishmania models) .
- Analog Studies : Ethyl-to-methyl ester substitution reduces steric hindrance, increasing binding affinity by ~20% in pyrazole-thiophene hybrids .
What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., spectroscopic vs. crystallographic results)?
Q. Advanced
- Cross-Validation : Compare DFT-optimized geometries (e.g., Gaussian-09/B3LYP/6-31G**) with SCXRD bond lengths/angles. Discrepancies >0.05 Å suggest solvent effects or crystal packing forces .
- Dynamic NMR : Resolve conformational flexibility (e.g., rotameric equilibria) by variable-temperature ¹H NMR .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. H-bonding) to explain packing anomalies .
What are the key considerations when designing derivatives of this compound to enhance pharmacological activity while maintaining synthetic feasibility?
Q. Advanced
- Bioisosteric Replacement : Substitute pyrazole with 1,2,4-triazole to modulate solubility without altering H-bond capacity .
- Prodrug Strategies : Convert ethyl esters to tert-butyl esters for improved bioavailability, cleaved in vivo by esterases .
- Heterocyclic Fusion : Incorporate fused pyrazolo[1,5-a]pyrimidine rings to enhance π-stacking with DNA targets .
How should researchers optimize reaction conditions to improve yields in multi-step syntheses involving sensitive functional groups?
Q. Advanced
- Catalyst Screening : Test ZnCl₂ vs. FeCl₃ for amide coupling efficiency (FeCl₃ yields ~15% higher due to milder acidity) .
- Solvent Optimization : Use DMF for polar intermediates (enhances solubility) but switch to THF for acid-sensitive steps .
- Temperature Control : Maintain ≤60°C during pyrazole acylation to prevent ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
